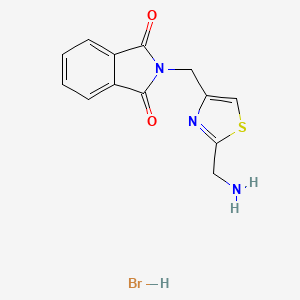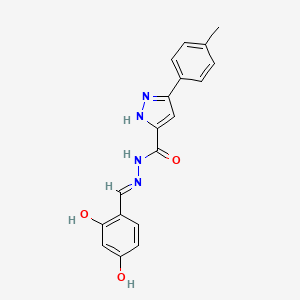
(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a benzylidene group, and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide: This intermediate can be synthesized by reacting p-tolyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Condensation Reaction: The 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is then reacted with 2,4-dihydroxybenzaldehyde in ethanol under reflux to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
(E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone to the corresponding amine.
Substitution: The hydroxyl groups on the benzylidene moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or reduced hydrazones.
Substitution: Ethers, esters, or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is used as a ligand in coordination chemistry
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
作用机制
The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with DNA, leading to changes in gene expression. The exact pathways depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-N’-(2,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Contains a methoxy group on the phenyl ring, which can alter its reactivity and biological activity.
Uniqueness
The presence of the p-tolyl group in (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-2-4-12(5-3-11)15-9-16(21-20-15)18(25)22-19-10-13-6-7-14(23)8-17(13)24/h2-10,23-24H,1H3,(H,20,21)(H,22,25)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXYTRRHFKACS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride](/img/structure/B2600776.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2600777.png)
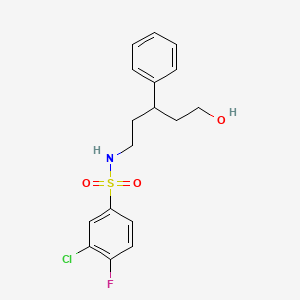
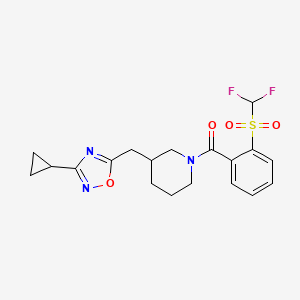

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone](/img/structure/B2600788.png)
![Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2600789.png)
![N-Methyl-N-[(1S)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2600790.png)
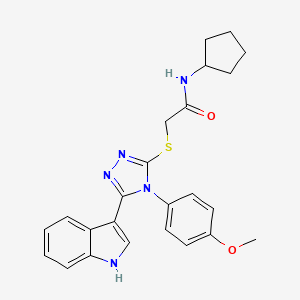
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea](/img/structure/B2600793.png)
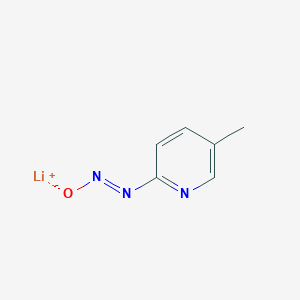
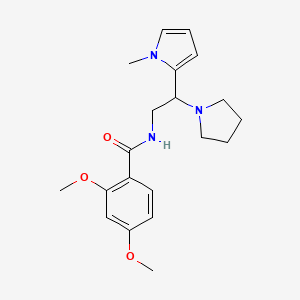
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2600798.png)
